![molecular formula C6H4N2O2 B3355535 Creosote CAS No. 62785-91-5](/img/structure/B3355535.png)
Creosote
Overview
Description
Synthesis Analysis
Creosote is a multicomponent oil classified as a dense non-aqueous phase liquid (DNAPL) produced from coal tar distillation . The concept of phase distribution is critical in decision-making to remediate contaminated sites .Molecular Structure Analysis
Creosote is a combination of natural phenols: primarily guaiacol and creosol (4-methylguaiacol), which typically constitutes 50% of the oil; second in prevalence are cresol and xylenol; the rest being a combination of monophenols and polyphenols .Chemical Reactions Analysis
Creosote is a complex mixture containing mainly polycyclic aromatic hydrocarbons (PAHs). The remediation of creosote-contaminated sites becomes a challenge due to the numerous compounds and the specific soil properties . Treatability tests using advanced homogeneous (HM system) and heterogeneous (HT system) oxidative processes were applied with sandy soil artificially contaminated with creosote .Physical And Chemical Properties Analysis
Creosote is a complex and variable mixture produced from coal that is made up of more than 250 compounds . There are five major classes of compounds in creosote . The major chemicals in coal tar creosote are polycyclic aromatic hydrocarbons (PAHs), phenol, and creosols . Creosote is a thick and oily liquid .Safety and Hazards
Creosote is known to cause skin irritation, respiratory problems, and even cancer with prolonged exposure . In addition to being a health hazard, creosote buildup can also cause chimney fires that can quickly spread to the rest of the house . Creosote is highly flammable and can pose a serious fire hazard if it is not removed regularly .
Future Directions
properties
IUPAC Name |
1H-furo[2,3-d]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h1-3H,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRZCXAVMTUTDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570177 | |
Record name | Furo[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-d]pyrimidin-2(3h)-one | |
CAS RN |
62785-91-5 | |
Record name | Furo[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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